1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate
Description
1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate is a synthetic quinoline-based ester derivative characterized by a 2-methylquinoline-4-carboxylate core linked to a 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl ester group. The 2-methyl substitution on the quinoline ring may enhance steric stability, while the ester group could influence bioavailability and metabolic pathways.
Properties
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-19(20(25)24-14-8-10-15(11-9-14)30(22,27)28)29-21(26)17-12-13(2)23-18-7-5-4-6-16(17)18/h4-12,19H,3H2,1-2H3,(H,24,25)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGCRWOTGTEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=CC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the sulfamoylphenyl group. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfamoylphenyl Group: This step may involve the reaction of the quinoline derivative with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the sulfamoylphenyl group may interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Substituent Variations on the Quinoline Core
- Key Insights :
- Electron-Donating vs. Withdrawing Groups : The target’s sulfamoyl group (electron-withdrawing) may enhance binding to enzymes like carbonic anhydrase compared to methoxy-substituted analogs .
- Hydrogen Bonding : The hydroxyl group in ’s compound improves solubility but may reduce metabolic stability compared to the target’s methyl group .
- Steric Effects : Bulky substituents (e.g., phenyl in ) could hinder target engagement but improve selectivity for specific receptors .
Ester Group Modifications
- Key Insights :
Aryl Group Modifications in Substituents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
